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molecular formula C15H26O2 B8510420 2-[(8-Methylnon-2-YN-1-YL)oxy]oxane CAS No. 62088-66-8

2-[(8-Methylnon-2-YN-1-YL)oxy]oxane

Cat. No. B8510420
M. Wt: 238.37 g/mol
InChI Key: MQLRHMNLYYILCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001454

Procedure details

(0.5 mole) of prop-1-ynyltetrahydropyranyl ether in 200 ml of dimethyl sulfoxide were added with stirring to a solution of 11.5g. (0.5 mole) of lithium amide in 200 ml of dimethyl sulfoxide. Stirring was continued for 1 hour and 5-methylhexyl bromide 89g. (0.5 mole) were added over 45 min. External cooling was necessary to keep the temperature at 30° C. After 3 hours, the mixture was poured into 1 liter of ice-water. The mixture was extracted with petrol-ether, and the organic phase washed with 10% sulfuric acid, and then water. The solution was dryed over magnesium sulfate concentrated and distilled at 100°-103° C/0.01mm to give 82.6 (70%) of 8-methylnon-2-ynyl tetrahydropyranyl ether.
Name
prop-1-ynyltetrahydropyranyl ether
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][O:6]1)#[C:2][CH3:3].[NH2-].[Li+].[CH3:13][CH:14]([CH3:20])[CH2:15][CH2:16][CH2:17][CH2:18]Br>CS(C)=O>[O:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH:5]1[O:4][CH2:1][C:2]#[C:3][CH2:18][CH2:17][CH2:16][CH2:15][CH:14]([CH3:20])[CH3:13] |f:1.2|

Inputs

Step One
Name
prop-1-ynyltetrahydropyranyl ether
Quantity
0.5 mol
Type
reactant
Smiles
C(#CC)OC1OCCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
[NH2-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCBr)C
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring to a solution of 11.5g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
(0.5 mole) were added over 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
External cooling
CUSTOM
Type
CUSTOM
Details
at 30° C
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with petrol-ether
WASH
Type
WASH
Details
the organic phase washed with 10% sulfuric acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled at 100°-103° C/0.01mm

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
O1C(CCCC1)OCC#CCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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